Ethane, 1-chloro-1,1-difluoro-2-iodo-

Übersicht

Beschreibung

Ethane, 1-chloro-1,1-difluoro- is a chemical compound with the formula C2H3ClF2 . It is also known by other names such as α-Chloroethylidene fluoride, Freon 142, Freon 142b, FC 142b, Genetron 101, Genetron 142b, R 142b, 1-Chloro-1,1-Difluoroethane, 1,1-Difluoro-1-chloroethane, CH3CF2Cl, CFC 142b, Chloroethylidene fluoride, Fluorocarbon FC142b, Gentron 142B, Hydrochlorofluorocarbon 142b, UN 2517, Dymel 142, F 142b, HCFC 142b, Propellant 142b .

Molecular Structure Analysis

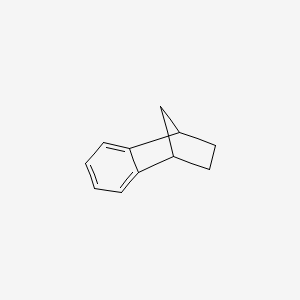

The molecular structure of Ethane, 1-chloro-1,1-difluoro- can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more comprehensive view of the spatial arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

Ethane, 1-chloro-1,1-difluoro- has a molecular weight of 100.495 . More detailed physical and chemical properties such as boiling point, melting point, density, and solubility can be found in databases like the NIST Chemistry WebBook .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 1-Chloro-1,1-difluoro-2-iodoethane:

Organic Synthesis

1-Chloro-1,1-difluoro-2-iodoethane is widely used in organic synthesis as a versatile building block. Its unique combination of halogens (chlorine, fluorine, and iodine) allows for selective reactions, making it valuable in the synthesis of complex organic molecules. Researchers utilize this compound to introduce difluoromethyl and iodo groups into various substrates, facilitating the creation of novel compounds with potential pharmaceutical applications .

Pharmaceutical Development

In pharmaceutical research, 1-Chloro-1,1-difluoro-2-iodoethane serves as a precursor for the synthesis of bioactive molecules. Its ability to introduce fluorine atoms into drug candidates is particularly significant, as fluorination can enhance the metabolic stability, bioavailability, and overall efficacy of pharmaceuticals. This compound is instrumental in the development of new drugs targeting various diseases .

Radiolabeling

The iodine atom in 1-Chloro-1,1-difluoro-2-iodoethane can be replaced with radioactive iodine isotopes, making it useful in radiolabeling studies. Radiolabeled compounds are essential in medical imaging and diagnostic applications, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). These techniques help in the visualization of biological processes and the diagnosis of diseases .

Material Science

In material science, 1-Chloro-1,1-difluoro-2-iodoethane is used to modify the surface properties of materials. Its incorporation into polymers and other materials can impart unique characteristics, such as increased hydrophobicity, chemical resistance, and thermal stability. These modified materials find applications in coatings, adhesives, and advanced composites .

Agricultural Chemistry

This compound is also explored in agricultural chemistry for the development of agrochemicals. The introduction of fluorine atoms can enhance the activity and selectivity of pesticides and herbicides. Researchers use 1-Chloro-1,1-difluoro-2-iodoethane to synthesize new agrochemical agents that are more effective and environmentally friendly .

Environmental Science

In environmental science, 1-Chloro-1,1-difluoro-2-iodoethane is studied for its potential impact on the environment and its role in atmospheric chemistry. Understanding its behavior and degradation pathways helps in assessing its environmental footprint and developing strategies for mitigating any adverse effects. This research is crucial for ensuring the safe use and disposal of fluorinated compounds .

Chemical Kinetics and Mechanistic Studies

Researchers use 1-Chloro-1,1-difluoro-2-iodoethane in chemical kinetics and mechanistic studies to investigate reaction pathways and intermediates. Its unique structure allows for the study of halogen exchange reactions and the effects of different halogens on reaction rates and mechanisms. These studies provide valuable insights into the fundamental principles of chemical reactivity .

Fluorine Chemistry

As a fluorinated compound, 1-Chloro-1,1-difluoro-2-iodoethane is of significant interest in fluorine chemistry. It serves as a model compound for studying the properties and reactivity of fluorinated molecules. Researchers explore its behavior in various chemical reactions to develop new methodologies for the synthesis of fluorinated compounds, which are important in pharmaceuticals, agrochemicals, and materials science .

Safety and Hazards

Ethane, 1-chloro-1,1-difluoro- is a colorless, odorless gas shipped as a liquid under its own vapor pressure . Contact with the unconfined liquid may cause frostbite by evaporative cooling . It is easily ignited, and its vapors are heavier than air . A leak may be either liquid or vapor . It may asphyxiate by the displacement of air .

Wirkmechanismus

Target of Action

It’s known that this compound is used to prepare fluorine monomers and pharmaceutical intermediates , suggesting that its targets could be involved in these processes.

Biochemical Pathways

Given its use in the synthesis of fluorine monomers and pharmaceutical intermediates , it may be involved in various biochemical reactions, including halogenation and substitution reactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-1,1-difluoro-2-iodoethane. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. For instance, its boiling point is 92.3 °C , indicating that it would be a gas at temperatures above this point, which could influence its mode of action and stability.

Eigenschaften

IUPAC Name |

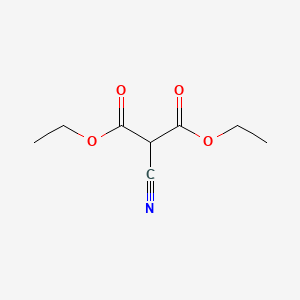

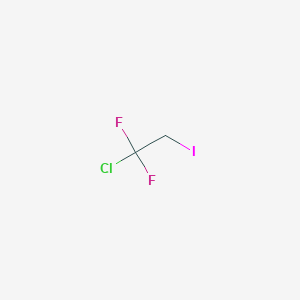

1-chloro-1,1-difluoro-2-iodoethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClF2I/c3-2(4,5)1-6/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJXZZUNOTUJJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClF2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452190 | |

| Record name | Ethane, 1-chloro-1,1-difluoro-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethane, 1-chloro-1,1-difluoro-2-iodo- | |

CAS RN |

463-99-0 | |

| Record name | Ethane, 1-chloro-1,1-difluoro-2-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=463-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1-chloro-1,1-difluoro-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.